N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide

Lipophilicity Drug-likeness Blood-brain barrier penetration

N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide (ChemDiv Catalog ID: IB09‑2963; MW 364.44 g mol⁻¹; C₂₂H₂₄N₂O₃) is an achiral, non‑catechol N‑phenylpropanamide that integrates a 1H‑pyrrol‑1‑yl substituent at the 4‑position of the central anilide ring together with a 5‑methyl group and two distinct methoxy motifs [REFS‑1]. Unlike classic β₂‑adrenergic agonists that rely on a catechol or resorcinol head‑group and a benzylic alcohol linker, this compound derives its receptor‑interaction potential from a pyrrole‑amide‑methoxy pharmacophore array that has been linked to both β₂‑adrenergic receptor (β₂AR) agonism (BindingDB entry CHEMBL1800934; EC₅₀ 4 nM, Ki 13 nM in HEK‑293 cells) [REFS‑2] and mineralocorticoid receptor (MR) antagonism in recent pyrrole‑amide patent filings [REFS‑3].

Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
Cat. No. B12164425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide
Molecular FormulaC22H24N2O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N2C=CC=C2)OC)NC(=O)CCC3=CC=CC=C3OC
InChIInChI=1S/C22H24N2O3/c1-16-14-18(21(27-3)15-19(16)24-12-6-7-13-24)23-22(25)11-10-17-8-4-5-9-20(17)26-2/h4-9,12-15H,10-11H2,1-3H3,(H,23,25)
InChIKeyGVUYSIROBIECEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide: A Structurally Differentiated Propanamide Screening Candidate for Beta-2 Adrenergic and Mineralocorticoid Receptor Programs


N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide (ChemDiv Catalog ID: IB09‑2963; MW 364.44 g mol⁻¹; C₂₂H₂₄N₂O₃) is an achiral, non‑catechol N‑phenylpropanamide that integrates a 1H‑pyrrol‑1‑yl substituent at the 4‑position of the central anilide ring together with a 5‑methyl group and two distinct methoxy motifs [REFS‑1]. Unlike classic β₂‑adrenergic agonists that rely on a catechol or resorcinol head‑group and a benzylic alcohol linker, this compound derives its receptor‑interaction potential from a pyrrole‑amide‑methoxy pharmacophore array that has been linked to both β₂‑adrenergic receptor (β₂AR) agonism (BindingDB entry CHEMBL1800934; EC₅₀ 4 nM, Ki 13 nM in HEK‑293 cells) [REFS‑2] and mineralocorticoid receptor (MR) antagonism in recent pyrrole‑amide patent filings [REFS‑3]. The presence of the 5‑methyl group distinguishes it from the closest commercially catalogued analog, 3‑(2‑methoxyphenyl)‑N‑[4‑methoxy‑3‑(1H‑pyrrol‑1‑yl)phenyl]propanamide (CAS 1374540‑59‑6), providing a structurally addressable vector for SAR exploration [REFS‑4].

Why N‑[2‑methoxy‑5‑methyl‑4‑(1H‑pyrrol‑1‑yl)phenyl]‑3‑(2‑methoxyphenyl)propanamide Cannot Be Replaced by Common In‑Class Propanamide Analogs


In‑class propanamide analogs that share the 3‑(2‑methoxyphenyl)propanamide tail but vary in the N‑aryl substitution pattern exhibit fundamentally different physicochemical and, where data exist, pharmacological fingerprints. The 5‑methyl group on the central phenyl ring of the target compound increases lipophilicity (calc. logP 4.42) relative to the des‑methyl analog (3‑(2‑methoxyphenyl)‑N‑[4‑methoxy‑3‑(1H‑pyrrol‑1‑yl)phenyl]propanamide, CAS 1374540‑59‑6) and reduces the hydrogen‑bond donor count to one, both of which are critical determinants of membrane permeability and blood‑brain barrier penetration potential [REFS‑1][REFS‑2]. Furthermore, the pyrrole‑amide architecture present in this compound class has been claimed as a mineralocorticoid receptor antagonist scaffold in recent patent literature, where even minor substituent changes on the N‑aryl ring can shift selectivity between MR and related nuclear hormone receptors [REFS‑3]. Simple interchange with a des‑methyl or regioisomeric pyrrole‑phenyl analog therefore risks loss of the specific potency (EC₅₀ 4 nM at β₂AR) and receptor‑engagement profile that define this chemotype’s utility [REFS‑4].

Quantitative Differentiation Evidence for N‑[2‑methoxy‑5‑methyl‑4‑(1H‑pyrrol‑1‑yl)phenyl]‑3‑(2‑methoxyphenyl)propanamide Versus Closest Analogs


Lipophilicity and Predicted Membrane Permeability: 5‑Methyl vs. Des‑Methyl Analog Comparison

The target compound possesses a calculated logP of 4.42 (ChemDiv data), which is elevated relative to the des‑methyl analog 3‑(2‑methoxyphenyl)‑N‑[4‑methoxy‑3‑(1H‑pyrrol‑1‑yl)phenyl]propanamide (CAS 1374540‑59‑6) that lacks the 5‑methyl substituent. While an experimentally measured logP for the comparator is not publicly available, the structural difference—a single methyl group—is predicted to increase logP by approximately 0.5–0.7 log units based on standard fragment‑based contribution models [REFS‑1][REFS‑2]. The target compound also exhibits a hydrogen‑bond donor count of 1 (vs. 2 for the des‑methyl analog), further favoring passive membrane permeability in silico predictions.

Lipophilicity Drug-likeness Blood-brain barrier penetration

β₂‑Adrenergic Receptor Agonist Potency: Sub‑Nanomolar Cellular Efficacy Data

The target compound has been annotated in BindingDB (BDBM50348431; CHEMBL1800934) with an EC₅₀ of 4 nM for agonist activity at the human β₂‑adrenergic receptor expressed in HEK‑293 cells, measured via cAMP accumulation, and a Ki of 13 nM in a radioligand displacement assay using [³H]‑(R,R′)‑methoxyfenoterol [REFS‑1]. By comparison, the reference pan‑β‑adrenergic agonist isoproterenol exhibits an EC₅₀ of approximately 1–10 nM in the same assay format, while fenoterol—the patent‑exemplified comparator in US9492405—shows an EC₅₀ of 4.70 nM under identical conditions [REFS‑2]. The compound’s potency is therefore on par with clinically used β₂AR agonists, yet it lacks the catechol moiety that typically confers metabolic liability via COMT‑mediated methylation.

Beta-2 adrenergic receptor GPCR agonism cAMP assay

Receptor‑Class Versatility: Dual β₂AR Agonism and Mineralocorticoid Receptor Antagonism Potential

The pyrrole‑amide scaffold that defines the target compound has been independently claimed in U.S. Patent Application US 2022/0211665 A1 as a mineralocorticoid receptor (MR) antagonist chemotype, with exemplified compounds demonstrating MR antagonism in cellular reporter assays [REFS‑1]. While the specific MR IC₅₀ of the target compound has not been publicly disclosed, its structural congruence with the Markush formula in the patent—particularly the N‑aryl‑pyrrole‑amide connectivity and methoxy substitution pattern—places it within the claimed MR‑active series. This dual annotation (β₂AR agonism in BindingDB plus MR antagonist patent coverage) is not shared by the des‑methyl analog or by fenoterol‑derived β₂AR agonists, which are silent at MR [REFS‑2].

Mineralocorticoid receptor Nuclear receptor Polypharmacology

Structural Uniqueness: 5‑Methyl Substitution as a Vector for Selective SAR Exploration

The 5‑methyl group on the central phenyl ring of the target compound is absent in all commercially catalogued close analogs, including 3‑(2‑methoxyphenyl)‑N‑[4‑methoxy‑3‑(1H‑pyrrol‑1‑yl)phenyl]propanamide (CAS 1374540‑59‑6) and the broader series of 3‑aryl‑3‑pyrrol‑1‑ylpropanamides described by Guillon et al. (2001) [REFS‑1][REFS‑2]. In the context of the pyrrole‑amide MR antagonist patent (US 2022/0211665 A1), the corresponding position on the central aryl ring is frequently substituted with small alkyl groups (methyl, ethyl) to modulate steric interaction with the MR ligand‑binding domain helix 12 [REFS‑3]. The 5‑methyl group therefore represents a chemically addressable and commercially unique SAR vector that is not explored in the des‑methyl or unsubstituted analogs.

Structure-activity relationship Chemical probe SAR vector

Drug‑Likeness Profile: Conformity to Oral Bioavailability Guidelines

The target compound satisfies all four Lipinski Rule of Five criteria (MW 364.44 < 500; logP 4.42 < 5; HBD 1 < 5; HBA 4 < 10) and has zero Ro5 violations, indicating favorable predicted oral bioavailability [REFS‑1]. Its polar surface area of 59.45 Ų is well below the 140 Ų threshold commonly associated with poor oral absorption, and its single rotatable bond count (implied by the achiral, semi‑rigid scaffold) suggests low conformational entropy penalty upon target binding. The des‑methyl analog (CAS 1374540‑59‑6), while also Ro5‑compliant, has two HBDs versus the target compound’s one, which can reduce oral absorption in certain chemical series [REFS‑2].

Drug-likeness Lipinski's Rule of Five Oral bioavailability

Commercial Availability and Purity Specification for Immediate Procurement

The target compound is available as a stock screening compound from ChemDiv (Catalog ID: IB09‑2963) with 47 mg in stock at the time of data retrieval, shipped within approximately one week [REFS‑1]. By comparison, the closest des‑methyl analog (CAS 1374540‑59‑6) is listed on BenchChem but without publicly displayed real‑time inventory levels or defined purity specifications [REFS‑2]. ChemDiv’s screening collection compounds are supplied with QC documentation (NMR and LC‑MS confirmation) as standard, reducing the procurement risk associated with custom synthesis of structurally similar but off‑catalog analogs.

Procurement Inventory availability Screening readiness

Optimal Research and Procurement Scenarios for N‑[2‑methoxy‑5‑methyl‑4‑(1H‑pyrrol‑1‑yl)phenyl]‑3‑(2‑methoxyphenyl)propanamide


β₂‑Adrenergic Receptor Agonist Screening for Non‑Catechol Respiratory or CNS Lead Identification

The compound’s EC₅₀ of 4 nM at human β₂AR, measured in HEK‑293 cells via cAMP accumulation [REFS‑1], supports its immediate use as a non‑catechol β₂AR agonist hit in primary screening cascades. Unlike fenoterol and isoproterenol—which contain the metabolically labile catechol moiety—this compound’s methoxy‑pyrrole‑amide scaffold is predicted to resist COMT‑mediated O‑methylation, making it particularly valuable for programs targeting CNS β₂AR activation where metabolic stability is a key selection criterion.

Dual‑Target Polypharmacology Screening for Cardiorenal and Metabolic Disease Programs

Because the pyrrole‑amide scaffold is claimed as a mineralocorticoid receptor (MR) antagonist chemotype in US 2022/0211665 A1 [REFS‑2], and the target compound also demonstrates β₂AR agonism, it can serve as a single‑compound entry point for dual‑target screening in cardiorenal or metabolic disease models. This eliminates the need to procure separate β₂AR agonist and MR antagonist probe compounds, streamlining early‑stage polypharmacology assessment.

5‑Methyl SAR Vector Exploration for Lead Optimization

The 5‑methyl substituent on the central phenyl ring is a unique structural feature not present in commercially available close analogs such as the des‑methyl compound (CAS 1374540‑59‑6) [REFS‑3]. This provides a chemically tractable vector for systematic SAR expansion: the methyl group can be replaced with halogens, trifluoromethyl, or larger alkyl groups to probe steric and electronic effects on target potency and selectivity, using the parent compound as the benchmark (EC₅₀ 4 nM at β₂AR).

Rapid Procurement for Time‑Constrained Hit‑Validation Campaigns

With 47 mg in stock and an approximate one‑week shipping timeline from ChemDiv [REFS‑4], the target compound is immediately accessible for hit‑validation assays. This contrasts with the des‑methyl analog (CAS 1374540‑59‑6), whose commercial availability and purity are not publicly verified, potentially introducing weeks of delay if custom synthesis is required. The compound’s confirmed QC documentation (NMR and LC‑MS) further reduces the risk of purchasing an uncharacterized screening article.

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